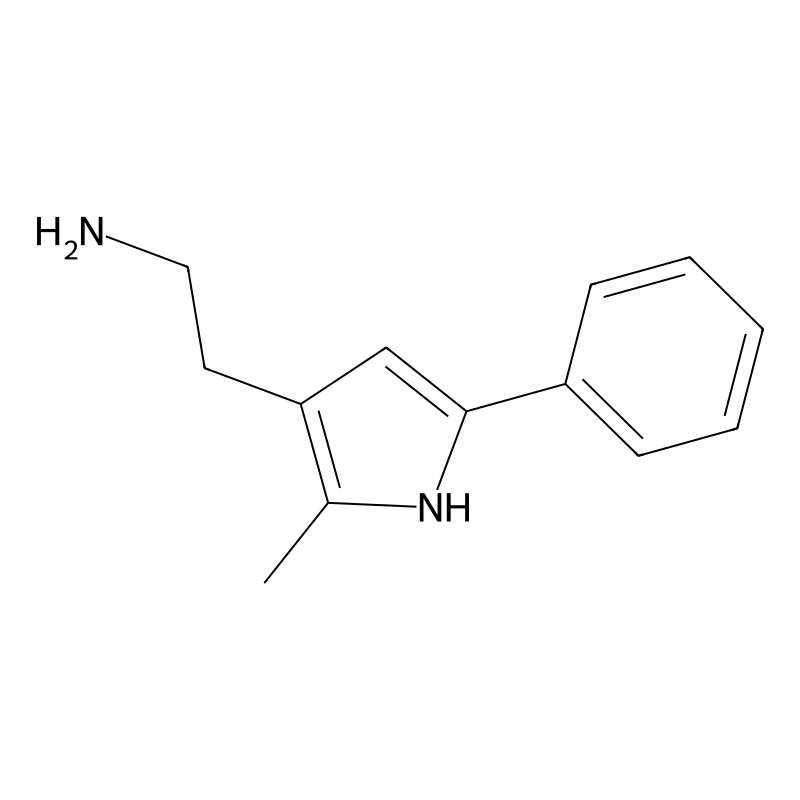

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Cancer Research

Summary of the Application: The compound has been synthesized as a novel derivative from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . It has shown potential as an anti-cancer agent .

Methods of Application: The compound was synthesized using a multistep reaction . It was then tested for cytotoxic activity against three breast cancer cell lines, namely, MCF-7, T47-D, and MDA-MB 231, as well as a normal cell line NIH-3T3 .

Results or Outcomes: The compound showed good cytotoxicity on cancerous cell lines (IC50 value 27.7–39.2 µM) and low toxicity on the normal cell line (NIH-3T3, IC50 value > 100 µM) .

Application in Diabetes Management

Summary of the Application: A series of novel chloro-substituted derivatives of the compound were synthesized and evaluated for their α-glucosidase inhibitory activities . This could potentially be used in the management of type 2 diabetes .

Methods of Application: The derivatives were synthesized and their α-glucosidase inhibitory activities were evaluated . The compounds were compared to acarbose, a standard drug .

Results or Outcomes: All the synthesized compounds showed moderate to excellent in vitro α-glucosidase inhibitory activity with IC50 values in the range of 111–673 µM, as compared to acarbose (750±9 µM) . Compound 5e (111±12 µM), among the series, was the most potent inhibitor of α-glucosidase .

Application in Synthesis of Indole Derivatives

Summary of the Application: Indoles are a significant heterocyclic system in natural products and drugs . The compound has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Methods of Application: The compound was used in the synthesis of indole derivatives . The synthesized indole derivatives were then evaluated for their biological activities .

Application in Photochromic Compounds

Methods of Application: The compound was used in the synthesis of photochromic diarylethenes . The synthesized compounds were then evaluated for their photochromic and fluorescent properties .

Results or Outcomes: The synthesized photochromic compounds showed efficient photochromism . They also exhibited fluorescence in hexane solution .

2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine is a compound classified as a pyrrole derivative, characterized by its five-membered heterocyclic structure. Pyrroles are known for their significant biological activity and presence in various natural products. This particular compound features both an aromatic phenyl group and an amine functionality, suggesting potential for diverse chemical and biological interactions. The compound is identified by the CAS number 1516363-17-9 and has been noted for its applications across chemistry, biology, and medicine.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

- Reduction: Reduction reactions with agents such as lithium aluminum hydride or sodium borohydride yield amines or alcohols.

- Substitution: This compound can also participate in substitution reactions, where functional groups are replaced by other groups, allowing for further functionalization of the molecule.

The biological activity of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine has been the subject of research due to its potential therapeutic effects. Notably:

- Inhibition of Serotonin Uptake: The compound has demonstrated the ability to inhibit serotonin transporters in vitro, indicating potential antidepressant properties.

- α-Glucosidase Inhibition: It exhibits α-glucosidase inhibitory activity, which may help delay glucose absorption and reduce postprandial hyperglycemia, suggesting possible applications in diabetes management.

The synthesis of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be achieved through several methods. A common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of catalysts such as iron (III) chloride. This method allows for the formation of the desired pyrrole derivative through controlled reaction conditions.

This compound has a wide range of applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.

- Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine: Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and infectious diseases.

- Industry: Used in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Research indicates that 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine interacts with various biomolecules. Its ability to inhibit serotonin uptake suggests it may bind to serotonin transporters, influencing neurotransmitter dynamics. Additionally, its α-glucosidase inhibitory activity points to interactions that could affect carbohydrate metabolism. Studies have shown stable effects over time in laboratory settings, indicating consistent biological activity.

Several compounds share structural similarities with 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylpyrrole | Methyl group on pyrrole ring | Lacks the phenyl group; less complex |

| 2-Aminoindole | Indole structure | Different heterocyclic system; distinct properties |

| 2-(5-Methylpyridin-2-yloxy)ethanamine | Pyridine instead of pyrrole | Alters electronic properties; different reactivity |

| Ethyl 3-methyl-5-phenyloxazole | Oxazole ring | Different heterocyclic structure; distinct biological activities |

| 1-(5-(4-Bromophenyl)-1H-pyrrole) | Brominated phenyl group | Halogen substitution affects reactivity |

The unique combination of the pyrrole structure with both phenyl and amine functionalities gives 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine distinct characteristics that may enhance its biological activity compared to similar compounds .